molecular formula C10H12N4O B15112288 1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B15112288
M. Wt: 204.23 g/mol
InChI Key: JSAPGBYEPNRRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a versatile structure recognized for its strong potential in the design of protein kinase inhibitors for targeted cancer therapy . The TP core is isoelectronic with the purine ring found in natural nucleotides, allowing it to function as an effective bio-isostere in molecular design . This characteristic makes TP-based compounds, including this ketone derivative, valuable for developing inhibitors that target the ATP-binding sites of kinases, which are key regulators in cellular signalling pathways often disrupted in cancers . Researchers can utilize this compound as a key synthetic intermediate for further functionalization. Its molecular framework is also known for metal-chelating properties, capable of forming complexes via its heterocyclic nitrogen atoms, which opens additional applications in bioinorganic chemistry and the development of metallo-therapeutics . This product is intended for research purposes as a building block in organic synthesis and medicinal chemistry exploration. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-(2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C10H12N4O/c1-5-9(7(3)15)6(2)14-10(11-5)12-8(4)13-14/h1-4H3

InChI Key

JSAPGBYEPNRRKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C)C)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines to form the desired triazolopyrimidine system . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their differences from the target compound:

Compound Name & CAS Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (895360-72-2) 5,7-dimethyl; 2-phenyl C15H14N4O 266.3 Enhanced lipophilicity due to phenyl group; potential for π-π interactions .
1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (1374509-60-0) 5-methyl; 4,7-dihydro C8H10N4O 178.19 Partial saturation increases flexibility; may alter receptor binding .
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-…]ethanone (UCB-FcRn-84, 691368-95-3) 7-(3-fluorophenyl); 5-methyl; 4,7-dihydro C14H14FN4O 282.29 Fluorine enhances electronegativity; dihydro structure improves solubility .
1-[7-Hydroxy-2-(trifluoromethyl)-…]ethanone (1256627-91-4) 7-hydroxy; 2-(trifluoromethyl) C9H6F3N4O2 260.17 Strong electron-withdrawing groups; potential for hydrogen bonding .
1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (878994-16-2) 7-methyl; 2-phenyl C15H12N4O 252.27 Phenyl group increases steric bulk; may influence metabolic stability .
Key Observations:
  • Substituent Position and Lipophilicity : Methyl groups (e.g., at positions 2,5,7 in the target compound) enhance hydrophobicity and metabolic stability compared to polar groups like hydroxyl or benzodioxol .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in CAS 1256627-91-4) alter reactivity and binding affinity, while fluorine substituents (e.g., UCB-FcRn-84) improve bioavailability .

Biological Activity

1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound belonging to the triazolo-pyrimidine class, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.26 g/mol

This compound features a triazole ring fused with a pyrimidine structure and an ethanone moiety, contributing to its diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of triazolo-pyrimidines. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Antitumor Activity of Triazolo-Pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast Cancer)15.0Induction of apoptosis
Compound BHeLa (Cervical Cancer)10.5Inhibition of tubulin polymerization
Compound CJurkat (Leukemia)12.3Activation of caspase pathways

Studies indicate that these compounds induce apoptosis through mitochondrial depolarization and reactive oxygen species (ROS) generation .

Enzyme Inhibition

Another significant aspect of the biological activity of triazolo-pyrimidine derivatives is their role as enzyme inhibitors. For example, some derivatives have been shown to inhibit thymidine phosphorylase effectively.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
Compound DThymidine Phosphorylase42.63
Compound EVEGF Expression Inhibitor30.0

These compounds exhibit varying degrees of inhibitory activity against thymidine phosphorylase and have been noted for their ability to reduce angiogenesis in cancer models.

Study on Antiproliferative Effects

A study evaluating the antiproliferative effects of various triazolo-pyrimidine derivatives demonstrated that specific substitutions on the triazole ring significantly influenced their activity against cancer cell lines. The most active compounds were those with electron-withdrawing groups that enhanced their potency .

Mechanistic Insights

Mechanistic studies revealed that the activation of apoptotic pathways was a common feature among effective compounds. The activation of caspases and PARP cleavage were noted as critical events leading to cell death in treated cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.